Lipophilicity (XLogP3) Across Regioisomers
While an experimentally measured logP for 4-(2,3-dimethylphenyl)butanoic acid has not been identified in the literature, the closest regioisomers have computed XLogP3 values that establish a quantitative structure-property baseline. The 2,4-isomer (CAS 13621-26-6) records an XLogP3 of 2.8, and the 2,5-isomer (CAS 1453-06-1) registers approximately 3.0 [1][2]. The 2,3-substitution pattern, with its contiguous methyl groups, creates an intermediate hydrophobic surface area, projected to yield an XLogP3 between these values. This 0.2 log unit spread among regioisomers demonstrates that methyl position alone measurably alters partition behavior, a critical parameter in drug metabolism and pharmacokinetic (DMPK) profiling.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3: ~2.9 (predicted intermediate, based on regioisomeric trend; not directly reported in PubChem) |
| Comparator Or Baseline | 4-(2,4-dimethylphenyl)butanoic acid: XLogP3 = 2.8; 4-(2,5-dimethylphenyl)butanoic acid: XLogP3 = 3.0 |
| Quantified Difference | 0.2 log unit separation between the 2,4- and 2,5-isomers; target compound is predicted to lie within this range, with its distinct substitution pattern contributing a unique hydrophobicity profile. |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2019.06.18 release); comparative regioisomer data sourced from PubChem Compound Summaries. |
Why This Matters
A 0.2 logP shift can translate to a ~1.6-fold change in membrane permeability, directly impacting cellular uptake and tissue distribution in pharmacological studies.
- [1] PubChem. Compound Summary for CID 294649: 4-(2,4-dimethylphenyl)butanoic acid. XLogP3-AA = 2.8. View Source
- [2] PubChem. Compound Summary for CID 98975: 4-(2,5-dimethylphenyl)butanoic acid. XLogP3-AA = 3.0. View Source
